molecular formula C10H13N5 B14619958 Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)- CAS No. 60560-18-1

Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-

Cat. No.: B14619958
CAS No.: 60560-18-1
M. Wt: 203.24 g/mol
InChI Key: BOSGAOAGCGYYOH-UHFFFAOYSA-N
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Description

Guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-: is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable salts

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines with cyanamide in the presence of a catalyst such as scandium(III) triflate.

    Three-Component Synthesis: Another method involves a three-component reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst.

Industrial Production Methods: Industrial production of guanidines often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Guanidines can undergo oxidation reactions, often resulting in the formation of urea derivatives.

    Reduction: Reduction of guanidines can lead to the formation of amines.

    Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted guanidines with various functional groups.

Mechanism of Action

The mechanism of action of guanidine, 2-cyano-1-propyl-3-(3-pyridyl)-, involves its ability to act as a strong base and nucleophile. The guanidine group can form stable interactions with various molecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The cyano and pyridyl groups can further enhance the compound’s ability to interact with specific molecular pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

60560-18-1

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

1-cyano-2-propyl-3-pyridin-3-ylguanidine

InChI

InChI=1S/C10H13N5/c1-2-5-13-10(14-8-11)15-9-4-3-6-12-7-9/h3-4,6-7H,2,5H2,1H3,(H2,13,14,15)

InChI Key

BOSGAOAGCGYYOH-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(NC#N)NC1=CN=CC=C1

Origin of Product

United States

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